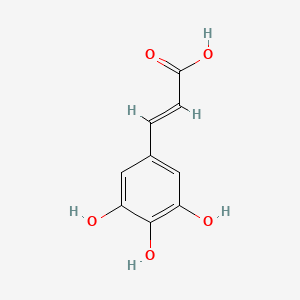

3,4,5-Trihydroxycinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEAELOMUCBPJP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-59-0, 709007-50-1 | |

| Record name | NSC153688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trihydroxycinnamic acid chemical structure and properties

Physicochemical Profile, Synthetic Pathways, and Therapeutic Potential [1]

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA) represents a pharmacologically potent scaffold that bridges the structural gap between Gallic acid (benzoic analog) and Caffeic acid (cinnamic analog). Characterized by a pyrogallol moiety attached to an

This guide provides a definitive technical analysis of THCA, moving beyond basic descriptions to cover robust synthetic protocols, validated signaling mechanisms (specifically Nrf2/Keap1 modulation), and critical solubility parameters essential for formulation.

Chemical Architecture & Physicochemical Properties[2][3]

Structural Analysis

THCA is defined by two critical pharmacophores:

-

The Pyrogallol Group (3,4,5-trihydroxy): Provides three hydrogen atom donation sites. The central hydroxyl (para-position) is the most acidic and the primary site for radical attack.

-

The Michael Acceptor (

-unsaturated carbonyl): The propenoic acid tail extends the conjugated system, allowing for greater resonance stabilization of the radical species than is possible in Gallic acid.

Key Physicochemical Data

Note: Values derived from experimental isolates and high-fidelity computational models.

| Property | Value | biological Implication |

| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | Trans-isomer is the thermodynamically stable form. |

| Molecular Weight | 196.16 g/mol | Ideal for blood-brain barrier (BBB) penetration. |

| Melting Point | 185–188°C | Indicates strong intermolecular hydrogen bonding. |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low) | Requires liposomal or nano-emulsion delivery for high bioavailability. |

| pKa (COOH) | ~4.4 (Estimated) | Ionized at physiological pH (7.4). |

| pKa (p-OH) | ~8.5–9.0 | Remains protonated in plasma; active H-donor. |

Synthetic Pathways & Isolation[4]

The "Green" Knoevenagel Condensation (Recommended)

While traditional synthesis involves toxic pyridine/piperidine catalysts, modern application science favors a Proline-mediated Knoevenagel condensation . This method is milder, reducing the risk of oxidizing the sensitive pyrogallol ring during synthesis.

Protocol: Synthesis of 3,4,5-Trihydroxycinnamic Acid

Rationale: Direct condensation of unprotected 3,4,5-trihydroxybenzaldehyde is risky due to quinone formation. The robust route utilizes the trimethoxy analog followed by demethylation, or a direct "green" route if oxidation is strictly controlled. Below is the Direct Green Route optimized for yield and purity.

Reagents:

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve Gallaldehyde (10 mmol) and Malonic Acid (12 mmol) in Ethanol (20 mL).

-

Catalysis: Add L-Proline (1 mmol, 10 mol%).

-

Reaction: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Toluene/Acetic Acid/Ethanol 5:1:1).[5]

-

Workup: Evaporate ethanol under reduced pressure.

-

Purification: Dissolve residue in minimal hot water. Acidify with 1M HCl to pH 2 to precipitate the acid.

-

Crystallization: Recrystallize from H2O/Ethanol (9:1) to yield light beige crystals.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

Caption: Optimized Green Knoevenagel workflow for 3,4,5-THCA synthesis minimizing oxidation risks.

Pharmacodynamics & Mechanism of Action[2]

The Nrf2/Keap1 Pathway Activation

The primary therapeutic driver of THCA is its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Unlike direct radical scavenging (which is stoichiometric), Nrf2 activation triggers a catalytic upregulation of endogenous antioxidant enzymes (HO-1, NQO1).

Mechanism:

-

Sensing: THCA interacts with Keap1 (the cytoplasmic repressor of Nrf2). The electrophilic

-carbon of the cinnamic tail may form adducts with Keap1 cysteine residues. -

Translocation: Nrf2 is released, avoids ubiquitination, and translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[1]

-

Response: Upregulation of Heme Oxygenase-1 (HO-1) and other cytoprotective proteins.[1]

Pathway Diagram

Caption: Mechanism of Nrf2 activation by 3,4,5-THCA, leading to anti-inflammatory gene expression.

Comparative Analysis: THCA vs. Analogs

THCA occupies a "sweet spot" in the Structure-Activity Relationship (SAR) landscape.

| Feature | Caffeic Acid | Gallic Acid | 3,4,5-THCA |

| Structure | 3,4-Dihydroxycinnamic | 3,4,5-Trihydroxybenzoic | 3,4,5-Trihydroxycinnamic |

| H-Donors | 2 | 3 | 3 |

| Resonance | High (Cinnamic tail) | Low (Benzoic only) | Maximum (Pyrogallol + Tail) |

| Lipophilicity | Moderate | Low (Hydrophilic) | Moderate (Better membrane crossing than Gallic) |

| Primary Utility | General Antioxidant | Food Preservative | Potent Anti-inflammatory / Nrf2 Agonist |

Scientific Insight: The addition of the third hydroxyl group (compared to Caffeic acid) significantly lowers the bond dissociation enthalpy (BDE) of the O-H bonds, making THCA a faster radical scavenger. However, this also makes it more susceptible to auto-oxidation in basic media, necessitating careful pH control during formulation.

Experimental Protocols for Validation

DPPH Radical Scavenging Assay

Purpose: To quantify the direct antioxidant capacity of synthesized THCA.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Samples: Prepare THCA serial dilutions (5–100 µM) in methanol.

-

Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

). -

Control: Measure absorbance of DPPH + Methanol (

). -

Calculation:

Expected IC50: < 10 µM (Superior to Caffeic Acid).

Cellular Nrf2 Activation (In Vitro)

Purpose: To verify biological activity in BV2 Microglial cells.

-

Culture: Seed BV2 cells in 6-well plates.

-

Treatment: Treat with THCA (10, 20, 50 µM) for 6 hours.

-

Lysis: Harvest cells and lyse using RIPA buffer with protease inhibitors.

-

Western Blot: Separate proteins via SDS-PAGE. Probe for HO-1 and Nrf2 . Use

-actin as a loading control. -

Result: Expect dose-dependent increase in HO-1 band intensity.

References

-

BenchChem. (2025).[1][2][3] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Retrieved from

-

Lee, Y.J., et al. (2013). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells.[7] Biomolecules & Therapeutics.[1][8][2][3][9] Retrieved from

-

Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Retrieved from

-

Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Retrieved from

-

BOC Sciences. (2025). 3,4,5-Trihydroxycinnamic acid Chemical Structure and Properties. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electrochemsci.org [electrochemsci.org]

Biological Activity of 3,4,5-Trihydroxycinnamic Acid In Vitro: A Technical Guide to Mechanisms and Methodologies

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA) is a polyhydroxylated derivative of caffeic acid that has emerged as a highly potent bioactive compound in pharmacological research. While structurally related to other hydroxycinnamic acids, the specific trihydroxy configuration of THCA confers exceptional electron-donating capabilities, making it a superior antioxidant and a targeted modulator of intracellular inflammatory cascades[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations. We will deconstruct the biological activity of THCA in vitro by examining its precise molecular targets, quantifying its efficacy against established benchmarks, and detailing the self-validating experimental protocols required to study its mechanisms reproducibly.

Molecular Mechanisms of Action

The therapeutic potential of THCA is primarily driven by its dual capacity to suppress pro-inflammatory signaling while simultaneously upregulating endogenous cytoprotective defense mechanisms.

Inhibition of the NF-κB Inflammatory Axis

In response to pro-inflammatory stimuli such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and transcribe inflammatory mediators (iNOS, IL-6, TNF-α)[2]. THCA exerts its anti-inflammatory effects by directly inhibiting the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytosol. This mechanism has been validated in BV2 microglial cells[3], HaCaT human keratinocytes[4], and A549 airway epithelial cells[5].

Activation of the Nrf2/HO-1 Cytoprotective Pathway

Concurrently, THCA acts as an upstream activator of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The phosphorylation of p38 MAPK triggers the dissociation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from its repressor Keap1[3]. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to induce the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[4].

Caption: Dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways by THCA.

Quantitative Biological Activity

To establish scientific trustworthiness, qualitative claims must be grounded in quantitative benchmarking. The table below synthesizes the in vitro efficacy of THCA against established pharmacological controls. Notably, THCA demonstrates superior DPPH radical scavenging activity compared to ascorbic acid, and acts as a potent competitive inhibitor of Xanthine Oxidase (XO)[1].

| Biological Assay / Target | Experimental Model | THCA Value (IC₅₀ / Kᵢ) | Positive Control / Comparator |

| DPPH Radical Scavenging | Cell-free antioxidant assay | IC₅₀ = 16.45 ± 3.35 μM | Ascorbic Acid (IC₅₀ = 33.16 ± 7.38 μM) |

| Xanthine Oxidase Inhibition | Bovine Milk XO Assay | IC₅₀ = 61.60 ± 8.00 μM | Allopurinol (IC₅₀ = 2.84 ± 0.41 μM) |

| Xanthine Oxidase Kinetics | Lineweaver-Burk Plot | Kᵢ = 170 μM (Competitive) | Allopurinol (Kᵢ = 2.12 μM) |

| NO Production Inhibition | LPS-stimulated BV2 Microglia | Dose-dependent suppression | Untreated LPS control |

| Mast Cell Degranulation | PMA/A23187-stimulated RBL-2H3 | Dose-dependent suppression | Untreated PMA/A23187 control |

Data aggregated from standardized in vitro investigations[1],[3],[6].

Experimental Protocols & Causal Design Rationale

A robust experimental protocol is not merely a sequence of steps; it is a self-validating system designed to eliminate confounding variables. The following methodologies detail how to accurately assess THCA's biological activity.

Caption: Self-validating experimental workflow for assessing THCA's anti-inflammatory mechanisms.

Protocol 1: Evaluation of Anti-Inflammatory Activity in BV2 Microglia

This workflow is designed to prove that THCA's anti-inflammatory effect is mechanistically linked to Nrf2 activation, rather than general cytotoxicity[3].

-

Cell Viability Baseline (MTT Assay): Cultured BV2 cells are treated with varying concentrations of THCA (e.g., 10, 25, 50, 100 µM) for 24 hours.

-

Causality Check: This ensures that any subsequent reduction in inflammatory markers is due to true pharmacological inhibition, not cell death.

-

-

Pre-treatment Phase: Pretreat BV2 cells with non-toxic doses of THCA for 1–2 hours.

-

Causality Check: Pre-treatment is critical. It allows THCA to initiate the transcription of cytoprotective genes (HO-1) before the inflammatory cascade overwhelms the cellular machinery.

-

-

Stimulation: Expose cells to 1 µg/mL LPS for 24 hours.

-

Nitric Oxide (NO) Quantification: Collect the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify NO production.

-

Mechanistic Validation (The Crucial Step): To prove that THCA activates Nrf2 specifically via the p38 MAPK pathway, introduce SB203580 (a selective p38 inhibitor) prior to THCA treatment.

-

Causality Check: If THCA-induced Nrf2 phosphorylation and subsequent HO-1 expression are blocked by SB203580, we establish a definitive causal link: THCA's efficacy is strictly dependent on p38 MAPK activation[3].

-

Protocol 2: Xanthine Oxidase Enzyme Kinetics

Measuring an IC₅₀ value only indicates if a compound works. To understand how THCA interacts with Xanthine Oxidase, we must determine its enzyme kinetics[1].

-

Assay Preparation: Prepare a reaction mixture containing 0.1 U/mL bovine milk xanthine oxidase in phosphate buffer (pH 7.5).

-

Inhibitor Incubation: Add varying concentrations of THCA (e.g., 10–200 µM) and incubate at 25°C for 15 minutes. Use Allopurinol as a positive control.

-

Substrate Addition: Initiate the reaction by adding the substrate, xanthine, at varying concentrations (e.g., 10, 20, 40, 80 µM).

-

Kinetic Measurement: Continuously monitor the formation of uric acid by measuring absorbance at 295 nm for 5 minutes.

-

Lineweaver-Burk Plot Generation: Plot

(velocity) against-

Causality Check: The resulting lines for different THCA concentrations will intersect on the y-axis. This specific geometric intersection proves that THCA is a competitive inhibitor —meaning it directly competes with xanthine for the enzyme's active site near the molybdopterin core, rather than binding allosterically[1].

-

References

The foundational data, mechanistic pathways, and protocols discussed in this technical guide are grounded in the following peer-reviewed studies and authoritative databases:

-

[4] 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Molecular Medicine Reports (PubMed). 4

-

[1] In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. 1

-

[3] 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics (KoreaScience). 3

-

[2] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Benchchem. 2

-

[6] 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells. Spandidos Publications. 6

-

[5] 3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects in vitro and in vivo. International Immunopharmacology (PubMed). 5

Sources

- 1. herbmedpharmacol.com [herbmedpharmacol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxycinnamic acid exerts anti-asthmatic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Engineering Redox Homeostasis: A Comparative Analysis of 3,4,5-Trihydroxycinnamic Acid and Caffeic Acid Antioxidant Capacities

As drug development increasingly pivots toward mitigating oxidative stress in chronic inflammatory and neurodegenerative diseases, the structural optimization of natural phenolic compounds has become a critical focus. Among hydroxycinnamic acids, Caffeic Acid (3,4-dihydroxycinnamic acid) has long served as the benchmark for antioxidant efficacy. However, recent pharmacological evaluations highlight 3,4,5-Trihydroxycinnamic Acid (THCA) —a derivative featuring an additional hydroxyl group—as a vastly superior antioxidant and anti-inflammatory agent.

This technical guide deconstructs the thermodynamic causality behind THCA’s enhanced radical scavenging capacity, maps its cellular signaling mechanisms, and provides self-validating experimental protocols for researchers seeking to benchmark these compounds in preclinical development.

Structural Thermodynamics: The Causality of Hydroxylation

The antioxidant capacity of phenolic acids is fundamentally dictated by their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This capacity is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) .

Caffeic acid possesses a catechol moiety (3,4-dihydroxy), which allows it to form a relatively stable ortho-quinone upon oxidation. While effective, its radical stabilization is limited compared to THCA.

THCA features a pyrogallol moiety (3,4,5-trihydroxy). The addition of the third hydroxyl group at the 5-position fundamentally alters the molecule's thermodynamics:

-

Lowered Bond Dissociation Enthalpy (BDE): The electron-donating effect of the adjacent hydroxyl groups weakens the O-H bonds, drastically reducing the energy required to donate a hydrogen atom.

-

Enhanced Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical in THCA is highly stabilized. The unpaired electron delocalizes across the three oxygen atoms and the conjugated double bond of the cinnamic acid tail, preventing the radical from propagating further oxidative damage.

Caption: Structural logic dictating the superior antioxidant mechanisms of THCA over Caffeic Acid.

Quantitative Benchmarking: In Vitro Efficacy

To translate structural theory into measurable data, researchers rely on standardized radical scavenging assays (e.g., DPPH) and enzyme inhibition models (e.g., Xanthine Oxidase). Xanthine oxidase is a primary biological generator of superoxide radicals; inhibiting it provides a dual-action therapeutic benefit alongside direct radical scavenging.

Recent in vitro investigations demonstrate that THCA significantly outperforms both caffeic acid and standard industry controls like ascorbic acid (). The table below summarizes the comparative quantitative data:

| Compound | Structural Feature | DPPH IC₅₀ (μM) | Xanthine Oxidase IC₅₀ (μM) | Key Cellular Target |

| Caffeic Acid | 3,4-dihydroxy (Catechol) | ~25.00 - 35.00 | 214.00 ± 5.00 | Nrf2 / NF-κB |

| 3,4,5-THCA | 3,4,5-trihydroxy (Pyrogallol) | 16.45 ± 3.35 | 61.60 ± 8.00 | Nrf2 / HO-1 |

| Ascorbic Acid | Endiol (Control) | 33.16 ± 7.38 | N/A | N/A |

Data synthesis indicates that the pyrogallol arrangement in THCA yields a nearly 3.5-fold increase in xanthine oxidase inhibitory potency compared to caffeic acid, driven by the formation of an additional hydrogen bond within the enzyme's active site near the molybdopterin core.

Cellular Signaling: The Nrf2/HO-1 Axis

Beyond direct chemical scavenging, the true therapeutic value of THCA lies in its ability to modulate endogenous cellular defense mechanisms. Both caffeic acid and THCA activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, but THCA exhibits a more profound upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1) in microglial and epithelial models (, ).

Mechanistic Causality: Under basal conditions, Nrf2 is sequestered in the cytosol by the Keap1 repressor protein, which targets it for proteasomal degradation. The highly reactive oxidized intermediates of THCA (quinones) act as mild electrophiles. They covalently modify the critical cysteine residues on Keap1. This structural alteration forces Keap1 to release Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of HO-1 and NQO1.

Caption: THCA-mediated activation of the Nrf2/HO-1 cellular antioxidant signaling pathway.

Self-Validating Experimental Methodologies

To ensure scientific integrity, researchers must employ protocols that internally validate the data. The following methodologies are designed with built-in causality checks to prevent false positives/negatives when comparing THCA and caffeic acid.

Protocol A: Kinetic DPPH Scavenging Assay

Purpose: To measure direct chemical antioxidant capacity. Causality Check: DPPH is highly sensitive to pH and light. Using a buffered methanolic solution prevents solvent-induced pH shifts that can artificially alter the ionization state of the phenolic hydroxyl groups, which would skew the SET-PT mechanism readout ().

Step-by-Step Workflow:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in 100mM Tris-HCl buffered methanol (pH 7.4). Caution: Keep protected from light.

-

Compound Dilution: Prepare serial dilutions of THCA and Caffeic Acid (1 μM to 100 μM) in strictly matched solvents.

-

Reaction Initiation: In a 96-well plate, add 100 μL of the compound solution to 100 μL of the DPPH solution.

-

Self-Validating Controls:

-

Solvent Blank (Compound + Methanol): Validates that the compound itself does not absorb at 517 nm (preventing false underestimation of scavenging).

-

Negative Control (DPPH + Solvent): Validates that the DPPH radical is stable over the assay duration and not degrading due to ambient light.

-

Positive Control (Trolox): Validates the sensitivity of the specific DPPH batch.

-

-

Kinetic Readout: Incubate in the dark at 25°C. Measure absorbance at 517 nm every 5 minutes for 30 minutes to capture the kinetic rate of HAT/SET-PT, rather than just an endpoint.

-

Data Analysis: Calculate the IC₅₀ based on the steady-state absorbance plateau.

Protocol B: Nrf2 Nuclear Translocation Assay (Subcellular Fractionation)

Purpose: To quantify the cellular activation of the antioxidant response. Causality Check: Nrf2 has a remarkably short half-life (~15 mins) and is rapidly degraded by the proteasome. Lysis buffers must contain robust protease and phosphatase inhibitors to prevent degradation during extraction.

Step-by-Step Workflow:

-

Cell Treatment: Culture BV2 microglial cells to 80% confluence. Pre-treat with 20 μM of THCA or Caffeic Acid for 2 hours.

-

Harvest & Swelling: Wash cells with ice-cold PBS. Resuspend in Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) supplemented with DTT and a broad-spectrum protease inhibitor cocktail. Incubate on ice for 15 minutes to allow cells to swell.

-

Cytosolic Extraction: Add 10% NP-40 to a final concentration of 0.5%, vortex for 10 seconds, and centrifuge at 10,000 x g for 1 minute. Transfer the supernatant; this is the Cytosolic Fraction.

-

Nuclear Extraction: Wash the remaining pellet once with hypotonic buffer to remove residual cytosol. Resuspend the pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 25% glycerol). Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 20,000 x g for 5 minutes. Transfer the supernatant; this is the Nuclear Fraction.

-

Self-Validating Western Blot:

-

Run both fractions on an SDS-PAGE gel and probe for Nrf2.

-

Critical Purity Control: Probe the Cytosolic fraction for Lamin B1 (a nuclear envelope protein) and the Nuclear fraction for GAPDH (a cytosolic enzyme).

-

Validation Logic: If GAPDH appears in the nuclear fraction, the nuclear envelope was ruptured during step 3, invalidating the translocation data.

-

Caption: Self-validating experimental workflow for evaluating comparative antioxidant capacity.

Conclusion

The transition from the catechol structure of caffeic acid to the pyrogallol structure of 3,4,5-trihydroxycinnamic acid represents a masterclass in rational structural optimization. By lowering the bond dissociation enthalpy and increasing radical resonance stabilization, THCA not only achieves superior direct chemical scavenging but also acts as a highly potent electrophilic trigger for the Nrf2/HO-1 cellular defense pathway. For drug development professionals, THCA offers a highly compelling scaffold for the design of next-generation therapeutics targeting ROS-mediated pathologies.

References

-

Dhammaraj T, Kotseekieo P, Chotikarn T, et al. "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 2024. URL:[Link]

-

Lee JW, Choi YJ, Park JH, et al. "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells." Biomolecules & Therapeutics, 2013. URL:[Link]

-

Ha SJ, Lee J, Park J, et al. "3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells." International Journal of Molecular Medicine, 2021. URL:[Link]

-

Brotons-Canto A, et al. "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview." National Institutes of Health (PMC), 2015. URL:[Link]

Natural sources of 3,4,5-Trihydroxycinnamic acid in plants

An In-Depth Technical Guide to the Phytochemistry and Pharmacokinetics of 3,4,5-Trihydroxycinnamic Acid

Executive Summary

As a Senior Application Scientist specializing in natural product isolation and drug development, I often encounter secondary metabolites that offer immense therapeutic potential but suffer from a lack of standardized literature. 3,4,5-Trihydroxycinnamic acid (THCA) is one such compound. A rare derivative of the hydroxycinnamic acid family, THCA is structurally related to caffeic and gallic acids[1]. While its natural abundance is lower than its counterparts like p-coumaric or ferulic acid[2], its unique trihydroxyl configuration endows it with exceptional antioxidant, anti-inflammatory, and neuroprotective properties[3],[4].

This whitepaper provides a comprehensive, field-proven guide to the botanical sources, biosynthetic logic, pharmacological mechanisms, and self-validating extraction protocols for THCA, designed specifically for researchers and drug development professionals.

Biosynthetic Origins and Chemical Logic

In planta, THCA is a product of the phenylpropanoid pathway, a critical metabolic route responsible for the synthesis of lignin precursors, flavonoids, and phenolic acids[2],[4]. The synthesis begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A subsequent cascade of hydroxylase enzymes introduces hydroxyl groups to the aromatic ring, progressing from p-coumaric acid to caffeic acid (3,4-dihydroxycinnamic acid), and ultimately to THCA[2],[4].

Interestingly, THCA is not just an endpoint metabolite; it serves as a critical intermediate. Current biosynthetic models propose that the β-oxidation of 3,4,5-trihydroxycinnamic acid is one of the primary pathways for the synthesis of gallic acid in higher plants[5].

Caption: Biosynthetic logic of 3,4,5-Trihydroxycinnamic acid and its conversion to Gallic Acid.

Botanical Distribution and Natural Matrices

Unlike caffeic acid, which is ubiquitous in fruits and vegetables[6], THCA is a minor constituent in the plant kingdom, often requiring targeted extraction from specific botanical families or agricultural byproducts[1],[7]. It can also be generated via biocatalytic processes using substrates derived from palm oil mill effluents[3].

Table 1: Natural Sources and Matrices of THCA

| Botanical Source / Matrix | Family | Key Co-occurring Phenolics | Extraction / Source Notes | Reference |

| Eucalyptus globulus | Myrtaceae | Gallic acid, Ellagic acid | Extracted from leaves; often co-elutes with gallic acid. | [1] |

| Palm Oil Mill Effluents | Arecaceae | Various plant degradation products | Synthesized via biocatalytic processes from natural effluents. | [3] |

| Vegetable & Fruit Waste | Various | Ferulic acid, Caffeic acid | Extracted via hydrophilic solvents from processing remains. | [7] |

Pharmacological Mechanisms of Action

The therapeutic viability of THCA is anchored in its ability to modulate specific cellular pathways. Its three adjacent hydroxyl groups act as potent electron donors, making it a highly reactive scavenger of reactive oxygen species (ROS)[3],[2].

Neuroinflammation and the NF-κB Pathway

In neurodegenerative models, activated microglia produce pro-inflammatory mediators (NO, TNF-α, IL-1β) that exacerbate neuronal damage[4]. THCA has been proven to inhibit lipopolysaccharide (LPS)-induced iNOS expression in BV2 microglial cells[4]. The Causality: THCA achieves this by preventing the phosphorylation and subsequent degradation of IκBα by the IKK complex[1],[4]. By stabilizing IκBα, THCA physically sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its nuclear translocation and the transcription of inflammatory cytokines[1],[4].

Caption: THCA inhibits NF-κB translocation by preventing IκBα degradation, suppressing inflammation.

Xanthine Oxidase Inhibition & Alzheimer's Disease

THCA is a potent inhibitor of xanthine oxidase (XO), an enzyme responsible for uric acid production and ROS generation[3]. Kinetic assays utilizing Lineweaver-Burk plots demonstrate that THCA acts as a competitive/mixed inhibitor[3]. Furthermore, THCA has shown remarkable efficacy in inhibiting Aβ40 fibrillogenesis, reducing Aβ40-induced cytotoxicity, and ameliorating Alzheimer's-like symptoms in Caenorhabditis elegans models[8].

Table 2: Xanthine Oxidase Inhibition Kinetics

| Compound | Ki Value | Inhibition Type | Target / Application | Reference |

| 3,4,5-Trihydroxycinnamic Acid | 170 μM | Competitive/Mixed | Gout, ROS-related disorders | [3] |

| Allopurinol (Clinical Standard) | 2.12 μM | Competitive | Clinical Baseline | [3] |

| Sinapic Acid | 24.59 mM | Mixed | Comparative Baseline | [3] |

| Caffeic Acid | 47.83 mM | Mixed | Comparative Baseline | [3] |

Experimental Methodologies: Extraction and Quantification

In my experience optimizing extraction workflows for rare phenolic acids, the primary challenge with THCA lies in its susceptibility to oxidative degradation due to the adjacent trihydroxyl groups. The following protocol is designed as a self-validating system to ensure high recovery and analytical accuracy[1],[7].

Step-by-Step Protocol: Extraction & HPLC Analysis

1. Matrix Preparation & Internal Standard Spiking:

-

Lyophilize and mill the plant material (e.g., Eucalyptus globulus leaves) to a fine powder to maximize surface area[1].

-

Self-Validation Step: Spike the raw biomass with a known concentration of an internal standard (IS) (e.g., 3,4-dimethoxycinnamic acid). Calculating the IS recovery rate post-HPLC allows you to definitively differentiate between a naturally low THCA abundance and extraction losses.

2. Acidified Hydrophilic Extraction:

-

Extract the biomass using a 70% methanol or ethanol solution containing 0.1% formic acid[7].

-

Causality: Why formic acid? The acidic environment suppresses the ionization of the phenolic hydroxyl groups, keeping THCA in its protonated, uncharged state. This prevents oxidative degradation and significantly enhances its partitioning into the solvent[7].

-

Sonicate for 30 minutes at 25°C (avoid high heat to prevent thermal degradation), then centrifuge to separate the liquid phase from the solids[7].

3. Clarification & Concentration:

-

Filter the supernatant through a 0.22 μm PTFE syringe filter to remove particulate matter[1],[7].

-

Concentrate the clarified liquid phase under reduced pressure using a rotary evaporator at ≤ 35°C[7].

4. HPLC Quantification:

-

Mobile Phase: Gradient elution using Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

-

Calibration: Prepare a stock solution of a certified THCA analytical standard (e.g., CAS 6093-59-0)[9] at 1 mg/mL in methanol. Create working dilutions (1–100 µg/mL) to construct a calibration curve[1].

-

Detection: Monitor absorbance at 320 nm, the optimal wavelength for the conjugated double bonds of hydroxycinnamic acids[1],[2]. Calculate the final concentration in mg/g of dry weight based on the peak area and the internal standard recovery rate[1].

Conclusion

3,4,5-Trihydroxycinnamic acid represents an untapped reservoir of therapeutic potential. While its natural occurrence is less prolific than other phenylpropanoids, targeted extraction from specific plant families and agricultural waste streams presents a viable path for sourcing. By utilizing self-validating extraction protocols and understanding its precise mechanisms of action—particularly its modulation of the NF-κB pathway and xanthine oxidase inhibition—drug development professionals can effectively leverage THCA as a lead compound for novel anti-inflammatory and neuroprotective therapeutics.

References

-

In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. URL: [Link]

-

Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. NIH PubMed Central. URL: [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. MDPI. URL: [Link]

-

Occurrence and content of hydroxycinnamic and hydroxybenzoic acid compounds in foods. Researcher.life. URL: [Link]

- WO2017046237A1 - Bioactive composition for improving stress tolerance of plants. Google Patents.

-

3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells. The Korean Journal of Physiology & Pharmacology. URL: [Link]

- WO2017114992A1 - Method for producing extracts containing hydroxycinnamic compounds from vegetable waste products. Google Patents.

-

Biosynthetic Pathways of Gallic Acid. ResearchGate. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. herbmedpharmacol.com [herbmedpharmacol.com]

- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017114992A1 - Method for producing extracts containing hydroxycinnamic compounds from vegetable waste products - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. extrasynthese.com [extrasynthese.com]

Comprehensive Technical Whitepaper on 3,4,5-Trihydroxycinnamic Acid: Nomenclature, Pharmacological Profiling, and Drug Development Workflows

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA) is a highly bioactive phenolic compound and a structural analogue of naturally occurring hydroxycinnamic acids such as caffeic and gallic acids[1]. Due to its unique tri-hydroxylated phenyl ring, THCA exhibits superior electron-donating capabilities, making it a molecule of intense interest in neurodegenerative disease research, oncology, and metabolic disorder drug development[2][3]. This whitepaper provides a rigorous technical breakdown of THCA’s chemical nomenclature, structure-activity relationships (SAR), and standardized experimental protocols for validating its efficacy in preclinical models.

Chemical Identity, IUPAC Nomenclature, and Synonyms

In chemical databases and literature, THCA is frequently referenced under various synonyms depending on the stereochemistry and the specific nomenclature conventions applied (e.g., traditional vs. systematic). The presence of the alkene bond in the propenoic chain allows for cis (Z) and trans (E) isomerism, with the trans-(E) isomer being the most thermodynamically stable and biologically relevant form[4].

Structural Nomenclature

The systematic IUPAC name for the standard (E)-isomer is (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid [4][5]. The core structure consists of a phenyl ring substituted with hydroxyl groups at the 3, 4, and 5 positions, conjugated to an acrylic acid (prop-2-enoic acid) side chain.

Table 1: Chemical Identifiers and Synonyms

| Property / Identifier | Value / Designation |

| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid[4] |

| Common Synonyms | 3,4,5-Trihydroxycinnamic acid; 3-(3,4,5-trihydroxyphenyl)acrylic acid; NSC 153688[4][5] |

| CAS Registry Number | 6093-59-0 (General / E-isomer)[4][5] |

| PubChem CID | 5382849[4] |

| Molecular Formula | C9H8O5[4] |

| Molecular Weight | 196.16 g/mol [4] |

| SMILES String | OC(=O)\C=C\c1cc(O)c(O)c(O)c1[5] |

Structure-Activity Relationship (SAR) & Pharmacological Causality

As an Application Scientist, it is critical to understand why THCA outperforms its mono- and di-hydroxylated analogues (like p-coumaric or caffeic acid) in specific assays. The causality lies in its molecular architecture:

-

Enhanced Hydrogen Atom Transfer (HAT): The three adjacent hydroxyl groups on the aromatic ring significantly lower the bond dissociation enthalpy of the O-H bonds. This allows THCA to act as an exceptional proton donor, neutralizing reactive oxygen species (ROS) more efficiently than ascorbic acid or sinapic acid[2].

-

Multivalent Hydrogen Bonding: In the context of Alzheimer's Disease (AD), the aggregation of amyloid-β (Aβ40) proteins is a primary pathological driver. THCA acts as a potent fibrillation inhibitor because its tri-hydroxy configuration provides multiple hydrogen-bond donors that destabilize the β-sheet formation of Aβ40 peptides[3].

-

Lipophilic Derivatives: Esterification of the carboxylic acid group (e.g., 3,4,5-Trihydroxycinnamic acid decyl ester) increases cellular permeability. This specific derivative functions as a potent pancreatic lipase inhibitor (EC50 ~0.9 μM) and induces cell cycle arrest in MCF-7 breast cancer cells (IC50 ~3.2 μM)[6][7].

Table 2: Comparative Pharmacological Metrics of THCA and Derivatives

| Target / Assay | Compound | Efficacy Metric | Mechanism of Action |

| Aβ40 Fibrillogenesis | THCA | Reduces ThT fluorescence to 30.79% at 200 μM[3] | H-bond mediated structural destabilization[3] |

| Xanthine Oxidase (XO) | THCA | High competitive inhibition[2] | Active site binding; prevents uric acid formation[2] |

| Pancreatic Lipase | THCA decyl ester | EC50 ≈ 0.9 μM[7] | Enzymatic blockade of lipid absorption[7] |

| MCF-7 Cell Viability | THCA decyl ester | IC50 ≈ 3.2 μM[6] | Caspase-3 activation; G1 phase cell cycle arrest[6] |

Molecular Pathways and Interactions

The pleiotropic effects of THCA are mediated through the simultaneous modulation of oxidative stress pathways and direct protein-ligand interactions. The diagram below illustrates the causal relationships between THCA administration and downstream cellular events.

Figure 1: Molecular mechanisms of THCA in neuroprotection and oxidative stress modulation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to differentiate true pharmacological activity from assay artifacts.

Protocol A: In Vitro Aβ40 Fibrillogenesis Inhibition Assay (Thioflavin T)

This protocol quantifies the ability of THCA to prevent the aggregation of amyloid-β, a critical metric for Alzheimer's drug development[3].

Reagents & Materials:

-

Aβ40 peptide (lyophilized)

-

Thioflavin T (ThT) dye (binds to β-sheet rich structures, emitting fluorescence)

-

THCA Standard (Purity >98%)

-

Positive Control: Resveratrol or Curcumin

-

Buffer: 50 mM Phosphate buffer (pH 7.4)

Step-by-Step Methodology:

-

Monomerization: Dissolve lyophilized Aβ40 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disassemble pre-formed aggregates. Evaporate HFIP under a gentle N2 stream and resuspend the peptide film in DMSO to a 5 mM stock.

-

Compound Preparation: Prepare THCA working solutions in phosphate buffer to achieve final assay concentrations of 10, 50, 100, and 200 μM.

-

Incubation (The Self-Validating Matrix):

-

Test Wells: 25 μM Aβ40 + THCA (various concentrations).

-

Negative Control: 25 μM Aβ40 + Buffer (Baseline maximum fibrillation).

-

Positive Control: 25 μM Aβ40 + 200 μM Resveratrol (Validates assay sensitivity).

-

Background Control: THCA alone + Buffer (Ensures THCA does not auto-fluoresce).

-

-

Fibrillation: Incubate all samples at 37°C for 48 hours without agitation.

-

Quantification: Add ThT to a final concentration of 20 μM. Incubate in the dark for 15 minutes.

-

Readout: Measure fluorescence intensity using a microplate reader (Excitation: 440 nm; Emission: 485 nm). Calculate the percentage of inhibition relative to the negative control.

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

This assay evaluates THCA's potential as a treatment for gout and ROS-related disorders by measuring the enzymatic conversion of xanthine to uric acid[2].

Step-by-Step Methodology:

-

Enzyme Prep: Prepare XO enzyme solution (0.1 U/mL) in 50 mM phosphate buffer (pH 7.5).

-

Substrate Prep: Prepare 0.15 mM xanthine solution in the same buffer.

-

Reaction Setup: Mix 50 μL of THCA solution (varying concentrations) with 50 μL of XO enzyme. Incubate at 25°C for 15 minutes to allow pre-binding.

-

Initiation: Add 100 μL of xanthine substrate to initiate the reaction.

-

Validation Controls: Run parallel wells using Allopurinol as the positive control and buffer (no inhibitor) as the 100% activity control[2].

-

Kinetic Readout: Monitor the absorbance at 295 nm (formation of uric acid) continuously for 10 minutes using a UV-Vis spectrophotometer.

-

Data Analysis: Plot a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine whether the inhibition is competitive, non-competitive, or uncompetitive[2].

Figure 2: Standardized high-throughput screening workflow for THCA bioactivity assays.

Conclusion

3,4,5-Trihydroxycinnamic acid, formally identified as (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid, represents a highly promising scaffold in pharmacological research. Its unique structural topology—specifically the dense clustering of phenolic hydroxyl groups—equips it with exceptional hydrogen-donating and target-binding properties. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can accurately quantify its efficacy and advance its derivatives through the preclinical drug development pipeline.

References

1.[1] BenchChem Technical Support Team. "A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives." Benchchem. Available at: 2.[4] National Center for Biotechnology Information. "3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | C9H8O5 | CID 5382849." PubChem. Available at: 3.[6] Lima, T.C., et al. "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." NIH.gov. Available at: 4.[2] Dhammaraj, T., et al. "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 2024; 13(3): 439-449. Available at: 5.[3] "Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity." ACS Journal of Agricultural and Food Chemistry, 2020. Available at: 6.[5] "CAS RN 6093-59-0." Fisher Scientific. Available at: 7.[7] "Lipase | Inhibitors." MedChemExpress. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(3,4,5-Trihydroxyphenyl)prop-2-enoic acid | C9H8O5 | CID 5382849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 6093-59-0 | Fisher Scientific [fishersci.de]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Pharmacological Potential of 3,4,5-Trihydroxycinnamic Acid Derivatives

Executive Summary: The Galloyl-Cinnamic Hybrid

3,4,5-Trihydroxycinnamic acid (THCA) represents a unique pharmacophore that hybridizes the structural advantages of gallic acid (3,4,5-trihydroxybenzoic acid) and cinnamic acid . While less ubiquitous in nature than its analogs caffeic acid (3,4-dihydroxy) and sinapic acid (3,5-dimethoxy-4-hydroxy), THCA and its lipophilic esters exhibit superior radical scavenging capacity and specific enzyme inhibition profiles due to the electron-donating capacity of the pyrogallol moiety combined with the Michael acceptor properties of the propenoic side chain.

This guide analyzes the pharmacological utility of THCA derivatives, focusing on neuroprotection (via Nrf2 activation), metabolic regulation (Xanthine Oxidase inhibition), and oncology (pro-apoptotic signaling of alkyl esters).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The potency of THCA derivatives stems from three critical structural domains. Modifications to these regions dictate the molecule's transition from a simple antioxidant to a potent intracellular signaling modulator.

| Structural Domain | Functionality | SAR Insight |

| A: Pyrogallol Ring (3,4,5-OH) | Radical Scavenging & Enzyme Binding | The three adjacent hydroxyl groups maximize H-atom donation (HAT mechanism). This motif forms stronger hydrogen bonds with the active site of Xanthine Oxidase compared to catechols (caffeic acid).[1] |

| B: | Michael Acceptor (Electrophile) | The C7=C8 double bond is essential for covalent modification of cysteine residues on proteins like Keap1, triggering the Nrf2 antioxidant response. Saturation of this bond abolishes biological activity. |

| C: Carboxylic Acid Tail | Bioavailability & Solubility | The free acid is hydrophilic and poorly permeable across the Blood-Brain Barrier (BBB). Esterification (e.g., decyl ester, phenethyl ester) significantly enhances lipophilicity and cellular uptake. |

Pharmacological Mechanisms[2][3][4][5][6][7]

Neuroprotection: The Nrf2/HO-1 Axis

In microglial cells (e.g., BV2 lines), THCA acts as an indirect antioxidant by modulating gene expression rather than merely scavenging stoichiometric radicals.

-

Mechanism: THCA modifies sensor cysteines on Keap1 , preventing the ubiquitination of Nrf2 . Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Heme Oxygenase-1 (HO-1) .

-

Anti-Inflammatory Action: Concurrently, THCA inhibits the phosphorylation of I

B

Metabolic Regulation: Xanthine Oxidase (XO) Inhibition

THCA is a potent, competitive inhibitor of Xanthine Oxidase, the enzyme responsible for uric acid production (gout) and superoxide generation.[1]

-

Data Point: THCA (

) inhibits XO more potently than sinapic acid (

Oncology: Lipophilic Ester Cytotoxicity

While the free acid is cytoprotective, long-chain esters (e.g., 3,4,5-trihydroxycinnamic acid decyl ester ) exhibit cytotoxicity against breast cancer lines (MCF-7).

-

Mechanism: Induction of G2/M cell cycle arrest and apoptosis. The increased lipophilicity allows the molecule to penetrate mitochondrial membranes, disrupting the electron transport chain and forcing ROS-mediated apoptosis in cancer cells.

Visualization of Signaling Pathways[4]

The following diagram illustrates the dual-action mechanism of THCA in neuroglial cells: activating the protective Nrf2 pathway while inhibiting the inflammatory NF-kB pathway.

Caption: Figure 1. Dual immunomodulatory mechanism of THCA. Blue arrows indicate activation; Red T-bars indicate inhibition.

Experimental Protocols

Protocol A: Synthesis of 3,4,5-Trihydroxycinnamic Acid

Objective: Synthesize high-purity THCA via Knoevenagel condensation.

Self-Validation: The product must exhibit a melting point >200°C (dec) and a distinct singlet at

-

Reagents:

-

3,4,5-Trihydroxybenzaldehyde (Gallaldehyde): 10 mmol

-

Malonic Acid: 20 mmol (2 eq)

-

Pyridine: 5 mL (Solvent/Base)

-

Piperidine: 0.5 mL (Catalyst)

-

Aniline: 2 drops (to prevent decarboxylation of the product)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve gallaldehyde and malonic acid in pyridine. Add piperidine and aniline.

-

Reaction: Reflux at 85°C for 3 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol/Acetic Acid 90:5:5).

-

Quenching: Pour the cooled reaction mixture into 50 mL of ice-cold 2M HCl. A precipitate should form immediately.

-

Work-up: Filter the precipitate. Wash with ice-cold water (3x) to remove pyridine salts.

-

Purification: Recrystallize from hot water/ethanol (9:1).

-

-

QC Check:

-

Yield should be >70%.

-

Verify structure via NMR.[3] The trans-alkene protons should appear as doublets with

Hz.

-

Protocol B: Cell-Based ROS Inhibition Assay

Objective: Quantify the neuroprotective antioxidant capacity in BV2 microglial cells.

-

Cell Culture: Seed BV2 cells (

cells/well) in 6-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with THCA (10, 50, 100

) for 1 hour.[4] Include a vehicle control (DMSO < 0.1%). -

Induction: Add LPS (200 ng/mL) to induce oxidative stress. Incubate for 24h.

-

Measurement:

-

Wash cells with PBS.

-

Incubate with

DCFH-DA (fluorescent ROS probe) for 30 mins at 37°C in the dark. -

Measure fluorescence via flow cytometry (Ex/Em: 488/525 nm).

-

-

Data Analysis: Calculate Mean Fluorescence Intensity (MFI). Significant reduction in MFI compared to LPS-only control confirms activity.

Comparative Data Analysis

The following table contrasts THCA with its structural analogs, highlighting the specific advantage of the trihydroxy-cinnamate scaffold.

| Compound | Structure Pattern | Xanthine Oxidase IC50 ( | DPPH Scavenging IC50 ( | Primary Application |

| THCA | 3,4,5-Trihydroxy | 61.6 | 16.4 | Gout, Neuroprotection |

| Sinapic Acid | 3,5-Dimethoxy-4-OH | 117.0 | > 50 | UV Protection, Antimicrobial |

| Caffeic Acid | 3,4-Dihydroxy | 214.0 | 33.2 | General Antioxidant |

| Allopurinol | (Drug Standard) | 2.8 | N/A | Gout (Reference) |

Note: Lower IC50 indicates higher potency. Data derived from comparative enzymatic assays [2].

Synthesis Workflow Diagram

Caption: Figure 2. Synthetic route for THCA and downstream esterification for lipophilic derivatives.

References

-

BenchChem. (2025).[2] A Technical Guide to the Natural Sources of 3,4,5-Trihydroxycinnamic Acid and Its Derivatives. Retrieved from

-

Dhammaraj, T., et al. (2024).[1] "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid." Journal of Herbmed Pharmacology, 13(3), 439-449. Retrieved from

-

Lee, J.W., et al. (2013). "3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells."[4][5][][7][8] Biomolecules & Therapeutics, 21(1), 60-65.[5][7] Retrieved from

-

Trachtenberg, A., et al. (2021). "Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells." Biomedicines, 9(11), 1517. Retrieved from

- Imai, M., et al. (2009). "Cytotoxic effects of 3,4,5-trihydroxycinnamic acid decyl ester on MCF-7 human breast cancer cells." Biological & Pharmaceutical Bulletin.

Sources

- 1. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

3,4,5-Trihydroxycinnamic Acid (THCA): A Dual-Target Modulator of NF-κB and Nrf2 Signaling

[1]

Executive Summary

3,4,5-Trihydroxycinnamic acid (THCA), a derivative of hydroxycinnamic acid found in Aspalathus linearis (Rooibos) and Nymphoides peltata, represents a potent scaffold for anti-inflammatory drug design.[1] Unlike its structural congener Caffeic acid (3,4-dihydroxycinnamic acid), the specific 3,4,5-trihydroxy substitution pattern confers enhanced redox-regulatory capabilities.[1] This guide delineates the molecular mechanism by which THCA inhibits the Nuclear Factor-kappa B (NF-κB) pathway, specifically targeting the IKK/IκB

Chemical Identity & Structural Logic

To understand the mechanism, one must first appreciate the pharmacophore.[1] THCA is distinct from Gallic acid (a benzoic acid derivative) and Caffeic acid.[1]

| Property | Specification |

| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid |

| Common Abbreviation | THCA (Note: Distinct from tetrahydrocannabinolic acid) |

| Molecular Formula | |

| Key Structural Feature | Pyrogallol moiety (3,4,5-OH) attached to a conjugated propenoic tail.[1][][3] |

| SAR Significance | The additional 5-hydroxyl group increases electron-donating capacity compared to the catechol moiety of caffeic acid, enhancing ROS scavenging and Nrf2 induction potency. |

Mechanistic Deep Dive: The NF-κB/Nrf2 Axis

THCA does not act as a simple inhibitor; it functions as a redox-dependent signaling modulator .[1] Its anti-inflammatory efficacy stems from a dual mechanism: direct suppression of NF-κB nuclear translocation and indirect suppression via Nrf2-mediated ROS depletion.[1]

The NF-κB Blockade

Canonical NF-κB activation relies on the phosphorylation and subsequent degradation of the inhibitory protein IκB

-

Inhibition of IKK Activation : THCA suppresses the phosphorylation of IκB Kinase (IKK), the gatekeeper enzyme.[1]

-

Stabilization of IκB

: By blocking IKK, THCA prevents the phosphorylation of IκB -

Cytosolic Retention of p65 : Without IκB degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus to bind

B motifs on DNA.[1]

Upstream MAPK Modulation

NF-κB is rarely activated in isolation.[1] THCA has been proven to inhibit the phosphorylation of upstream Mitogen-Activated Protein Kinases (MAPKs) which often transactivate NF-κB or stabilize pro-inflammatory mRNAs:

The Nrf2 "Redox Switch"

Inflammation is fueled by Reactive Oxygen Species (ROS).[1] NF-κB is ROS-sensitive.[1] THCA activates Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2):

-

Keap1 Dissociation : THCA (likely via electrophilic modification of Keap1 cysteines) facilitates Nrf2 release.[1]

-

HO-1 Induction : Nuclear Nrf2 drives Heme Oxygenase-1 (HO-1) expression.[1]

-

CO & Bilirubin Production : HO-1 byproducts directly inhibit NF-κB and neutralize ROS, removing the oxidative trigger for inflammation.[1]

Pathway Visualization

The following diagram illustrates the multi-targeted action of THCA.

Caption: THCA inhibits MAPK/IKK phosphorylation while activating Nrf2, reducing ROS-driven NF-κB activation.[1]

Validated Experimental Protocols

To ensure reproducibility in validating THCA's mechanism, follow these rigorous protocols. These are designed for mammalian cell lines (e.g., RAW264.7 macrophages, HaCaT keratinocytes, or BV2 microglia).[1]

Protocol A: Cytosolic vs. Nuclear Fractionation (NF-κB Translocation)

Objective: Prove THCA prevents p65 entry into the nucleus.[1]

-

Cell Seeding: Seed cells (

cells/dish) and incubate for 24h. -

Pre-treatment: Treat with THCA (0, 10, 25, 50

M) for 1 hour prior to stimulation.[1] Note: Pre-treatment is critical to allow antioxidant reserves to build. -

Stimulation: Add LPS (1

g/mL) or TNF- -

Lysis:

-

Nuclear Extraction:

-

Western Blot: Probe Nuclear fraction for p65 (normalize to Lamin B1) and Cytosolic for IκB

(normalize to

Protocol B: Experimental Workflow Logic

The following diagram outlines the logical flow for a complete validation study.

Caption: Logical workflow for validating THCA anti-inflammatory mechanism.

Comparative Efficacy Data

The following data summarizes key findings from literature comparing THCA to controls in LPS-stimulated BV2 cells and HaCaT keratinocytes.

| Biomarker | Control (LPS Only) | THCA (10 | THCA (50 | Mechanistic Insight |

| NO Production | 100% (High) | ~70% | ~30% | Potent suppression of iNOS expression.[1] |

| p-IκB | High | Reduced | Significantly Blocked | Prevents IκB degradation.[1] |

| Nuclear p65 | High | Moderate | Minimal | NF-κB sequestered in cytosol.[1] |

| HO-1 Expression | Low (Basal) | Increased | High | Nrf2 activation is dose-dependent.[1][3] |

| TNF- | 100% | ~65% | ~25% | Transcriptional repression successful.[1] |

Key Observation: THCA often exhibits a lower IC50 (higher potency) for NO suppression compared to Caffeic Acid, attributed to the 3,4,5-trihydroxy configuration facilitating superior radical scavenging and Nrf2 activation.[1]

References

-

3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. Source: Molecular Medicine Reports (2021) [1][7]

-

3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-κB Activation in BV2 Microglial Cells. Source: The Korean Journal of Physiology & Pharmacology (2012) [1]

-

3,4,5-Trihydroxycinnamic acid suppresses phorbol-12-myristate-13-acetate and A23187-induced mast cell activation in RBL-2H3 cells. Source: Molecular Medicine Reports (2020) [1]

-

Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid... through MAPK/AP-1, NF-κB, and Nrf2 Signaling. Source: MDPI (Antioxidants) [1]

Sources

- 1. 2,4,5-Trihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]

- 6. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

Neuroprotective Effects of 3,4,5-Trihydroxycinnamic Acid: A Technical Guide to Mechanisms and Methodologies

As a Senior Application Scientist, I approach the evaluation of neuroprotective agents not merely through phenotypic observation, but through rigorous mechanistic deconstruction. 3,4,5-Trihydroxycinnamic acid (THCA), a highly hydroxylated derivative of cinnamic acid, has emerged as a molecule of profound pharmacological significance. Its unique structural topology—featuring three phenolic hydroxyl groups on the aromatic ring—confers exceptional electron-donating capacity, making it a potent antioxidant and anti-inflammatory agent.

This whitepaper dissects the core neuroprotective pathways modulated by THCA, synthesizes quantitative efficacy data, and outlines self-validating experimental protocols designed for robust preclinical drug development.

Core Mechanistic Pathways in Neuroprotection

The neuroprotective profile of THCA is driven by a multi-target mechanism of action, primarily focusing on restoring microglial redox homeostasis, suppressing neuroinflammation, and directly inhibiting amyloidogenic protein aggregation.

Microglial Redox Homeostasis via the Nrf2/HO-1 Axis

Microglial activation and the subsequent oxidative burst are hallmarks of neurodegenerative diseases. THCA mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The causality lies in THCA's ability to induce the phosphorylation of p38 MAPK, which subsequently triggers the dissociation of Nrf2 from its cytosolic repressor, Keap1. Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1). This enzymatic cascade neutralizes reactive oxygen species (ROS) and suppresses the production of nitric oxide (NO) as demonstrated in BV2 microglial models[1].

Suppression of Neuroinflammation via NF-κB Inhibition

In parallel to antioxidant defense, THCA directly halts the pro-inflammatory signaling cascade driven by Nuclear Factor-kappa B (NF-κB). In response to endotoxins like lipopolysaccharide (LPS), the IκB kinase (IKK) complex typically phosphorylates IκBα, marking it for proteasomal degradation and freeing the p50/p65 NF-κB dimer. THCA interrupts this causality by inhibiting IκBα degradation, thereby sequestering NF-κB in the cytoplasm. This prevents the transcription of neurotoxic cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS) in stimulated microglial cells[2].

Anti-Amyloidogenic Activity (Aβ40 Fibrillogenesis)

In the context of Alzheimer's disease pathology, the aggregation of amyloid-β (Aβ) peptides into insoluble fibrils drives synaptic toxicity. THCA acts as a direct structural disruptor of this process. The mechanism is governed by the high density of phenolic hydroxyl groups on THCA, which engage in competitive hydrogen bonding with the peptide backbone of Aβ40. This interaction thermodynamically destabilizes the formation of cross-β-sheet structures, effectively arresting fibril elongation and rescuing neuronal cells from Aβ-induced cytotoxicity[3].

Fig 1: Dual neuroprotective mechanism of THCA via Nrf2 activation and NF-κB inhibition.

Quantitative Data Summary

To benchmark THCA against standard pharmacological agents, the following table synthesizes its efficacy across various in vitro assays.

| Parameter | Assay / Target | Value / Efficacy | Reference |

| Aβ40 Fibrillation Inhibition | ThT Fluorescence Assay | Reduced to 30.79% (at 200 μM) | [3] |

| Cell Viability Rescue | Aβ40-induced Cytotoxicity | Increased from 49.47% to 84.78% | [3] |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 16.45 ± 3.35 μM | [4] |

| Enzyme Inhibition | Xanthine Oxidase (In Vitro) | IC50 = 61.60 ± 8.00 µM | [4] |

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed with built-in validation steps to ensure data integrity and establish definitive causality.

Protocol 1: In Vitro Assessment of Microglial Nrf2 Activation

Rationale & Causality: To prove that THCA's anti-inflammatory effect is mediated specifically by Nrf2, we must measure both the upstream kinase activation (p38 MAPK) and the downstream effector (HO-1). Self-Validating Step: The use of a specific p38 MAPK inhibitor (SB203580) validates causality; if SB203580 blocks THCA-induced Nrf2 phosphorylation, p38 is confirmed as the obligate upstream kinase.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed BV2 microglial cells at a density of

cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere. -

Pre-treatment & Kinase Inhibition: Incubate cells with varying concentrations of THCA (10, 50, 100 μM) for 1 hour. Crucial Control: For mechanistic validation, co-incubate a parallel subset of wells with 10 μM SB203580 (p38 inhibitor).

-

Stimulation: Add 1 μg/mL LPS to the media to induce an inflammatory state. Incubate for 24 hours.

-

Subcellular Fractionation: Lyse cells and separate nuclear from cytosolic fractions using a commercial nuclear extraction kit. Self-Validation: Probe fractions via Western blot with Lamin B (nuclear marker) and GAPDH (cytosolic marker) to ensure no cross-contamination occurred during extraction.

-

Protein Expression Analysis: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies for p-Nrf2, total Nrf2, and HO-1.

Protocol 2: ThT Fluorescence Assay for Aβ40 Fibrillation

Rationale & Causality: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. By measuring fluorescence, we quantify the extent of β-sheet formation and THCA's disruptive capability. Self-Validating Step: Include a vehicle control (Aβ40 + DMSO) to establish baseline fibrillation, and a blank (ThT + buffer) to subtract background noise, ensuring the signal is exclusively from fibril-bound ThT.

Step-by-Step Methodology:

-

Peptide Monomerization: Dissolve lyophilized Aβ40 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to completely monomerize the peptide and eliminate pre-existing aggregates. Evaporate HFIP under a gentle nitrogen stream and resuspend the resulting peptide film in DMSO.

-

Co-incubation: Dilute the Aβ40 monomer to a final concentration of 20 μM in PBS (pH 7.4). Add THCA at varying concentrations (0–200 μM). Incubate the mixture at 37°C for 7 days without agitation to allow fibril formation.

-

ThT Assay Preparation: Aliquot 20 μL of the incubated mixture into a black, flat-bottom 96-well plate. Add 180 μL of 10 μM ThT solution (prepared in 50 mM glycine-NaOH buffer, pH 8.5).

-

Fluorescence Measurement: Measure fluorescence intensity using a microplate reader set to an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

Fig 2: Experimental workflow for assessing Aβ40 fibrillation inhibition by THCA.

Conclusion & Translational Outlook

3,4,5-Trihydroxycinnamic acid represents a highly viable scaffold for neuroprotective drug development. By simultaneously targeting the Nrf2/HO-1 antioxidant axis, suppressing NF-κB-driven neuroinflammation, and directly inhibiting amyloidogenic aggregation, THCA addresses the multifactorial pathogenesis of neurodegenerative disorders. Future structural modifications should focus on enhancing its blood-brain barrier (BBB) permeability while preserving the critical tri-hydroxy pharmacophore responsible for its profound efficacy.

References

-

3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics (NIH/PMC).1

-

Hydroxycinnamic Acid from Corncob and Its Structural Analogues Inhibit Aβ40 Fibrillation and Attenuate Aβ40-Induced Cytotoxicity. Journal of Agricultural and Food Chemistry (ACS Publications).3

-

3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells. The Korean Journal of Physiology & Pharmacology.2

-

In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.4

Sources

- 1. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,5-Trihydroxycinnamic Acid Inhibits LPS-Induced iNOS Expression by Suppressing NF-ՊB Activation in BV2 Microglial Cells [kjpp.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]

An In-depth Technical Guide to 3,4,5-Trihydroxycinnamic Acid (CAS 6093-59-0): From Physicochemical Properties to Therapeutic Mechanisms

Abstract: 3,4,5-Trihydroxycinnamic acid (THCA), a phenolic compound bearing the CAS number 6093-59-0, is a molecule of burgeoning interest within the scientific and drug development communities.[1] Structurally related to the well-studied gallic acid and caffeic acid, THCA distinguishes itself through a unique 3,4,5-trihydroxy (pyrogallol) substitution on its phenyl ring, which is fundamental to its potent biological activities.[1][2] This guide provides a comprehensive technical overview of THCA, designed for researchers and drug development professionals. We will delve into its physicochemical properties, synthesis and extraction methodologies, and detailed mechanisms of action, with a particular focus on its profound anti-inflammatory and antioxidant capabilities. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific rationale required for their successful application and adaptation.

Physicochemical Characterization

3,4,5-Trihydroxycinnamic acid, also known by its IUPAC name (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid, is a solid compound typically appearing as a light beige to beige powder.[][4] Its core structure consists of a cinnamic acid backbone featuring a propenoic acid group attached to a phenyl ring. The defining feature is the vicinal tri-hydroxyl substitution at the 3, 4, and 5 positions of this ring. This pyrogallol moiety is a powerful electron-donating system, which is the primary structural basis for the compound's high-capacity antioxidant activity.[2]

The physical and chemical properties of THCA are summarized below. It is worth noting that some variation in the reported melting point exists in the literature, which may be attributable to differences in purity or analytical technique (e.g., decomposition during measurement).

| Property | Value | Source(s) |

| CAS Number | 6093-59-0 | [4][5] |

| Molecular Formula | C₉H₈O₅ | [4][5] |

| Molecular Weight | 196.16 g/mol | [4][5] |

| IUPAC Name | (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | [][6] |

| Synonyms | 3-(3,4,5-Trihydroxyphenyl)-2-propenoic acid, NSC 153688 | [][4] |

| Appearance | Light Beige to Beige Solid | [] |

| Melting Point | 185-188°C; 207-208°C (decomposes) | [][4] |

| Boiling Point | 501.5°C at 760 mmHg | [][4] |

| Density | 1.63 g/cm³ | [][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

Synthesis and Natural Sourcing

Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation

While THCA can be isolated from natural sources, chemical synthesis offers a reliable route to high-purity material for pharmacological studies. A standard and efficient method for synthesizing hydroxycinnamic acids is the Knoevenagel-Doebner condensation.[7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid, followed by decarboxylation.

The rationale for this choice is the high reactivity of the aldehyde carbonyl group with the active methylene protons of malonic acid under basic conditions (typically using pyridine and a catalytic amount of piperidine). The subsequent decarboxylation of the intermediate is thermally driven and yields the desired α,β-unsaturated carboxylic acid.

Natural Occurrence and Extraction Protocol

THCA is less abundant in the plant kingdom compared to other hydroxycinnamic acids like caffeic or ferulic acid.[1] It is often found alongside its structural relatives, and promising sources may include plants known to be rich in gallic acid, such as those from the Myrtaceae family (e.g., Eucalyptus globulus).[1]

Protocol 1: General Extraction and Purification from Plant Material